Biotin-PEG2-Amine

概要

説明

Biotin-PEG2-Amine is a water-soluble biotin derivative that contains a polyethylene glycol spacer arm and a terminal primary amine. This compound is widely used in biotechnology and molecular biology applications as a linker or crosslinker. It allows for the attachment of specific compounds to proteins or antibodies, facilitating various biochemical and analytical processes .

準備方法

Synthetic Routes and Reaction Conditions

Biotin-PEG2-Amine is synthesized through a series of chemical reactions that involve the conjugation of biotin with a polyethylene glycol spacer and a terminal amine group. The process typically involves the use of carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups on biotin, which then react with the amine groups on the polyethylene glycol spacer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal by-products, making it suitable for commercial applications .

化学反応の分析

Reaction with Carboxyl Groups

Biotin-PEG2-Amine primarily reacts with carboxyl groups (-COOH) on proteins or other biomolecules through carbodiimide-mediated coupling. The process involves:

-

EDC Activation : The carboxyl group is activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming an unstable O-acylisourea intermediate.

-

Amide Bond Formation : The terminal amine (-NH2) of this compound reacts with the activated carboxyl group, resulting in a stable amide bond (-CONH-).

Key Parameters

-

pH Range : 4–6 (optimal for EDC activity and minimizing hydrolysis) .

-

Applications : Labeling carboxyl termini, aspartate, or glutamate residues in proteins .

Photo-Controlled Conjugation with Quinone Methides (QMs)

This compound can participate in photo-triggered reactions with genetically encoded ortho-quinone methides (o-QMs). This method enables site-specific biotinylation:

-

UV Activation : UV light (365 nm) releases reactive o-QMs on modified proteins (e.g., Ub(6FmnbY)).

-

Amine-QM Reaction : The primary amine of this compound reacts with the o-QM, forming a covalent bond (Fig. 4i in ).

Efficiency

-

Labeling Yield : >95% for o-QM conjugation, compared to 85% for para-QM (p-QM) systems .

-

Specificity : No cross-reactivity observed in the absence of UV light .

Comparative Reaction Parameters

Key Features Influencing Reactivity

-

PEG Spacer : Enhances water solubility and reduces steric hindrance, improving streptavidin binding .

-

Membrane Permeability : Non-permeable, making it ideal for extracellular labeling .

-

Stability : Amide bonds resist hydrolysis under physiological conditions .

Optimization Considerations

-

Buffer Compatibility : Avoid Tris or amine-containing buffers during carboxyl labeling to prevent side reactions .

-

Purification : Use spin columns (e.g., Spin-OUT™) to remove unreacted biotin .

-

Concentration : Typical working concentrations range from 1–10 mM for protein labeling .

This compound’s dual functionality—combining rapid carbodiimide-mediated coupling with advanced photo-controlled conjugation—makes it indispensable in precision biotinylation. Its PEG spacer ensures compatibility with aqueous systems, while its high reactivity enables diverse applications in biochemistry and molecular biology.

科学的研究の応用

Key Applications

-

Protein Labeling and Detection

- Biotin-PEG2-Amine is commonly used for labeling proteins via amide bond formation with carboxyl groups found on protein residues (e.g., aspartate or glutamate) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a crosslinker . This method allows for the efficient tagging of proteins, which can then be detected using avidin or streptavidin conjugates in assays such as Western blotting and ELISA.

- Cellular Studies

- Nanotechnology

- Oligonucleotide Synthesis

- Drug Delivery Systems

Case Study 1: Protein Conjugation Efficiency

A study investigated the conjugation efficiency of this compound with a model protein under varying conditions. The results indicated that with UV activation, conjugation efficiencies reached up to 95%, demonstrating its effectiveness as a labeling reagent for proteins .

Case Study 2: Targeted Drug Delivery

In a nanotechnology application, researchers used this compound to functionalize liposomes for targeted delivery of chemotherapeutic agents. The study showed enhanced accumulation of drug-loaded liposomes in tumor tissues compared to non-targeted controls, highlighting the potential of this compound in cancer therapy .

作用機序

The mechanism of action of Biotin-PEG2-Amine involves the formation of stable amide bonds between the amine group of the compound and carboxyl groups on target molecules. This conjugation enhances the solubility and stability of the biotinylated molecules, allowing for efficient binding to avidin or streptavidin in various assays .

類似化合物との比較

Similar Compounds

- Biotin-PEG2-Maleimide

- Biotin-PEG3-Amine

- Biotin-PEG4-NHS

Uniqueness

Biotin-PEG2-Amine is unique due to its optimal spacer length, which provides a balance between solubility and minimal steric hindrance. This makes it particularly effective in applications requiring high-affinity binding and minimal interference with biological functions .

生物活性

Biotin-PEG2-Amine, a bifunctional compound consisting of a biotin moiety linked to a primary amine through a polyethylene glycol (PEG) spacer, is gaining prominence in biochemical research and applications. Its unique structural properties facilitate various biological activities, primarily through its strong interactions with avidin and streptavidin proteins.

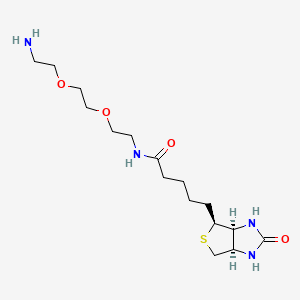

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 374.5 g/mol

- Structure : Contains a biotin group, a two-unit PEG spacer, and a terminal amine group.

This structure enhances the solubility of biotinylated compounds in aqueous environments, making them suitable for biological applications. The PEG spacer not only increases hydrophilicity but also provides flexibility, which is beneficial for binding interactions with avidin or streptavidin .

The biological activity of this compound is primarily attributed to its ability to form strong interactions with avidin and streptavidin. The binding affinity between biotin and these proteins is among the strongest known non-covalent interactions (Ka ≈ 10 M) . This property enables this compound to be utilized in various applications:

- Affinity Purification : Allows for the isolation and purification of target molecules with high efficiency.

- Bioconjugation : The amine group can react with various functional groups on other molecules, facilitating stable bond formation .

- Drug Delivery Systems : Enhances targeted delivery by allowing biotinylated drugs or nanoparticles to selectively adhere to biotin receptors on target cells .

Applications in Research

This compound has numerous applications in both research and clinical settings, including:

- Protein Labeling : Facilitates the tagging of proteins for detection in assays such as Western blotting and ELISA.

- Cell Surface Labeling : Useful for affinity purification or removal of cell surface receptor ligands.

- Imaging Techniques : Enhances the specificity of imaging agents when combined with biotinylated molecules .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

- Study on Drug Delivery : Research demonstrated that biotinylated nanoparticles could effectively target cancer cells expressing biotin receptors, significantly improving therapeutic outcomes while minimizing side effects .

- Protein Interaction Analysis : A study utilizing the BioTAC system showed that this compound could be employed to map small molecule interactions within living cells, providing insights into their mechanisms of action .

Comparative Analysis with Similar Compounds

To understand its unique position among bioconjugation reagents, a comparison with other similar compounds can be insightful:

| Compound | Structure Type | Key Application | Binding Affinity |

|---|---|---|---|

| Biotin-PEG2-Acid | Non-cleavable linker | Antibody-drug conjugates | High |

| NHS-PEG4-Biotin | Amine-reactive | Protein labeling | Moderate |

| Maleimide-PEG2-Biotin | Sulfhydryl-reactive | Targeting sulfhydryl groups | High |

This compound stands out due to its hydrophilicity and flexibility provided by the PEG spacer, which enhances solubility and reduces non-specific binding compared to traditional hydrocarbon-based linkers .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISPDYGRSGXME-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4S | |

| Record name | Biotin PEG2 amine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biotin_PEG2_amine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030316 | |

| Record name | Biotin PEG2 amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138529-46-1 | |

| Record name | (+)-Biotinyl-3,6-dioxaoctanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138529-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin PEG2 amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138529461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin PEG2 amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN PEG2 AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。